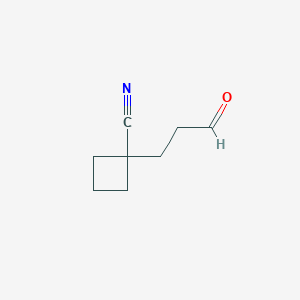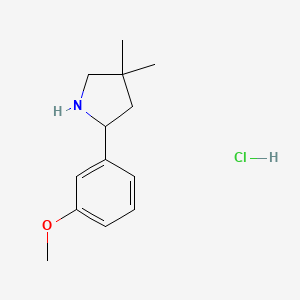
(5-Nitrothiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrothiophen-3-yl)methanol: is an organic compound that belongs to the class of nitrothiophenes It features a thiophene ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrothiophen-3-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. One common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 0°C and then at room temperature for several hours. The solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Nitrothiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Various electrophiles or nucleophiles can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: 5-Nitrothiophene-3-carboxylic acid.
Reduction: 5-Aminothiophene-3-ylmethanol.
Substitution: Depending on the substituent introduced, various functionalized thiophenes can be obtained
Applications De Recherche Scientifique
Chemistry: (5-Nitrothiophen-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for designing molecules that can interact with biological targets .
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and other electronic materials .
Mécanisme D'action
The mechanism of action of (5-Nitrothiophen-3-yl)methanol depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, influencing their function .
Comparaison Avec Des Composés Similaires
5-Nitrothiophene-2-carbaldehyde: A precursor in the synthesis of (5-Nitrothiophen-3-yl)methanol.
5-Aminothiophene-3-ylmethanol: A reduced form of the compound with different reactivity and applications.
Thiophene-2-carboxylic acid: Another thiophene derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a hydroxymethyl group on the thiophene ring.
Propriétés
Formule moléculaire |
C5H5NO3S |
|---|---|
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
(5-nitrothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2 |
Clé InChI |
MEFGIBFSOQRRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)


![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)





![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)

